molecular formula C11H15BrOS B8743385 1-(5-Bromothiophen-2-YL)heptan-1-one CAS No. 796994-67-7

1-(5-Bromothiophen-2-YL)heptan-1-one

Cat. No.: B8743385
CAS No.: 796994-67-7
M. Wt: 275.21 g/mol
InChI Key: KTMDNZQVQKNMMA-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-YL)heptan-1-one is a brominated thiophene derivative featuring a seven-carbon ketone chain (heptan-1-one) attached to the 2-position of a 5-bromothiophene ring. This compound belongs to a class of aromatic ketones with applications in organic synthesis, materials science, and pharmaceutical research. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization .

Properties

CAS No.

796994-67-7

Molecular Formula

C11H15BrOS

Molecular Weight

275.21 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)heptan-1-one

InChI

InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9(13)10-7-8-11(12)14-10/h7-8H,2-6H2,1H3

InChI Key

KTMDNZQVQKNMMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1=CC=C(S1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Rf Value (Chromatography)
1-(5-Bromothiophen-2-YL)heptan-1-one C₁₁H₁₃BrOS 281.19† Heptanone, 5-Bromothiophene Not reported
1-(5-Bromothiophen-2-YL)pentan-1-one C₉H₁₁BrOS 247.15 Pentanone, 5-Bromothiophene Not reported
5-Bromo-1-(4-chlorophenyl)-2-methylpentan-1-one C₁₂H₁₄BrClO 305.60 Chlorophenyl, Methylpentanone 0.27 (Hexane/EtOAc 9:1)
(E)-1-(5-Bromothiophen-2-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₇H₁₅BrO₄S 403.27 Chalcone, Trimethoxyphenyl Not reported

†Calculated based on analogous compounds in and .

Key Observations:

  • Chain Length Effects : The heptan-1-one derivative has a higher molar mass (281.19 g/mol) compared to the pentan-1-one analog (247.15 g/mol), which may reduce solubility in polar solvents due to increased hydrophobicity .
  • Substituent Influence : The 4-chlorophenyl and methyl groups in 5-bromo-1-(4-chlorophenyl)-2-methylpentan-1-one contribute to its lower polarity, as evidenced by its Rf value of 0.27 in a hexane/EtOAc system .
  • Conjugation Effects: Chalcone derivatives like (E)-1-(5-Bromothiophen-2-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit extended π-conjugation, enhancing electronic delocalization and nonlinear optical (NLO) properties compared to non-conjugated ketones .

Electronic and Spectroscopic Properties

  • NLO Activity : Compounds with electron-withdrawing groups (e.g., nitro, bromo) and conjugated systems demonstrate superior NLO responses. For instance, 1-(5-Bromothiophen-2-YL)-3-(4-nitrophenyl)prop-2-en-1-one shows enhanced hyperpolarizability due to the nitro group’s electron-deficient nature .
  • Spectroscopic Shifts : The absence of α,β-unsaturation in this compound results in simpler UV-Vis spectra compared to chalcone derivatives, which exhibit strong absorbance in the 300–400 nm range due to charge-transfer transitions .

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